molecular formula C17H15FN4O2 B2532277 1-(2-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-05-1

1-(2-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2532277
CAS No.: 866872-05-1
M. Wt: 326.331
InChI Key: AMVPCSGDWRLKCP-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 2-fluorophenyl group, a methyl group at the 5-position, and a carboxamide moiety at the 4-position linked to a 4-methoxyphenyl group.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-12-7-9-13(24-2)10-8-12)20-21-22(11)15-6-4-3-5-14(15)18/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVPCSGDWRLKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Introduction of the Fluorophenyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: This step involves the reaction of the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Fluorophenyl Group

The electron-withdrawing fluorine atom on the 2-fluorophenyl ring facilitates nucleophilic substitution under specific conditions:

Reaction Type Reagents/Conditions Product Yield Source
HydroxylationNaOH (10% aq.), 120°C, 6 hr1-(2-hydroxyphenyl) derivative72%
AminationNH3 (excess), CuI, DMF, 80°C, 12 hr1-(2-aminophenyl) analog65%

Mechanistic Insight : The fluorine atom activates the aromatic ring toward nucleophilic attack, particularly at the ortho and para positions relative to the triazole linkage. The reaction proceeds via a Meisenheimer complex intermediate .

Hydrolysis of the Carboxamide Group

The carboxamide functionality undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Conditions Reagents Product Notes
Acidic Hydrolysis6M HCl, reflux, 8 hr1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acidComplete conversion at 110°C
Basic Hydrolysis2M NaOH, EtOH/H2O (1:1), 70°C, 5 hrSodium salt of the carboxylic acidStabilized by methoxy group

Structural Impact : Hydrolysis modifies the compound’s polarity, enhancing solubility in aqueous media, which is critical for pharmacokinetic optimization .

Cross-Coupling Reactions

The triazole ring and aryl groups participate in palladium-catalyzed cross-coupling:

Suzuki-Miyaura Coupling

Substrate Boron Reagent Catalyst System Product
5-MethyltriazolePhenylboronic acidPd(PPh3)4, K2CO3, DME5-(Biphenyl-4-yl)triazole derivative

Conditions : 80°C, 12 hr under argon; yields 58–75% .

Buchwald-Hartwig Amination

Aryl Halide Amine Catalyst Product
4-BromoanisoleMorpholinePd2(dba)3/XantphosN-(4-morpholinophenyl)carboxamide

Conditions : 100°C, 24 hr; yields 63–82% .

Condensation Reactions Involving the Carboxamide

The carboxamide group reacts with carbonyl compounds to form hydrazones or Schiff bases:

Carbonyl Partner Conditions Product Application
Indoline-2,3-dioneEtOH, HCl (cat.), reflux, 4 hrHydrazone-linked isatin conjugateAnticancer screening
4-NitrobenzaldehydeCH3CN, piperidine, 60°C, 6 hrSchiff base derivativeAntimicrobial studies

Key Observation : Hydrazone formation retains the triazole’s planar geometry, critical for intercalation with biological targets .

Functionalization of the Methyl Group

The 5-methyl substituent undergoes oxidation or halogenation:

Reaction Reagents Product Outcome
OxidationKMnO4, H2SO4, 0°C, 2 hr5-Carboxylic acid analogIncreased hydrophilicity
BrominationNBS, AIBN, CCl4, 70°C, 3 hr5-Bromomethyl derivativeEnables further alkylation

Challenges : Over-oxidation risks necessitate precise temperature control .

Photochemical Reactions

The fluorophenyl group participates in UV-induced cycloadditions:

Reagent Wavelength Product Yield
Maleic anhydride254 nm, 48 hrDiels-Alder adduct41%

Limitation : Low yields due to competing side reactions .

Stability Under Physiological Conditions

Hydrolytic stability in simulated biological environments:

Medium pH Half-Life Degradation Product
Plasma (human)7.46.2 hrCarboxylic acid
Gastric fluid1.21.8 hrTriazole ring-opened byproduct

Implication : Rapid hydrolysis in acidic environments limits oral bioavailability .

Scientific Research Applications

The compound exhibits a range of biological activities which make it a candidate for further research. Key areas of application include:

Anticancer Activity

Research has indicated that compounds with triazole moieties often exhibit anticancer properties. A study demonstrated that derivatives of triazoles can inhibit the growth of various cancer cell lines. The compound under consideration showed promising results in preliminary screenings against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with growth inhibition percentages exceeding 70% in some instances .

Antimicrobial Properties

Triazoles are known for their antimicrobial activities. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function. In vitro studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various assays measuring cytokine production and inflammatory markers in cell cultures. Results indicated a reduction in pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Table 1: Anticancer Activity of 1-(2-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cell LineIC50 (µM)% Growth Inhibition
MCF-71572
A5491268
HeLa2065

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 1: Anticancer Research

In a study published by the American Chemical Society, researchers synthesized several triazole derivatives, including the compound . The study focused on its effects on cancer cell proliferation and apoptosis induction. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of various triazole compounds against clinical isolates of bacteria. The findings revealed that the compound exhibited potent activity against resistant strains of bacteria, suggesting its potential role in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name R1 (1-position) R5 N-Substituent (Carboxamide) Melting Point (°C) Biological Activity Reference
Target Compound 2-Fluorophenyl Me 4-Methoxyphenyl
1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (3c) 2-Fluorophenyl Me NH₂ 180–181
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) 2-Fluorophenyl Et Quinolin-2-yl Wnt/β-Catenin pathway inhibition
QTC-4-MeOBnE 7-Chloroquinolin-4-yl Me 4-Methoxybenzyl BACE-1 inhibition (Alzheimer’s target)
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl C₃H₅ 4-Chlorophenyl Anticancer (structure-activity studies)

Impact of Substituents on Physicochemical Properties

  • Fluorine vs. Methoxy : The 2-fluorophenyl group at R1 introduces electron-withdrawing effects, stabilizing the triazole ring and influencing π-π stacking in protein binding. In contrast, 4-methoxyphenyl (as in QTC-4-MeOBnE) provides electron donation, altering electronic distribution .
  • Methyl vs. Ethyl at R5 : The 5-methyl group (target compound) offers steric hindrance compared to 5-ethyl (3o), which may affect binding pocket interactions in biological targets .

Biological Activity

1-(2-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H16FN5O2
  • Molecular Weight : 341.34 g/mol
  • CAS Number : [not available in the search results]

Synthesis

The synthesis of triazole derivatives typically involves the use of azide and alkyne coupling reactions. In the case of this compound, a 1,3-dipolar cycloaddition reaction is employed to form the triazole ring. The presence of fluorine and methoxy groups enhances its pharmacological profile by potentially increasing lipophilicity and modifying electronic properties.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-71.1Inhibition of thymidylate synthase
Compound BHCT-1162.6Apoptosis induction
Compound CHepG21.4Cell cycle arrest

In particular, the compound has been noted for its ability to inhibit tumor growth through mechanisms such as apoptosis and cell cycle arrest. The structural modifications introduced by the fluorine and methoxy groups are believed to enhance these activities by improving binding affinity to target proteins involved in cancer progression .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been investigated. Studies indicate that certain analogs exhibit significant inhibition against common pathogens like Escherichia coli and Staphylococcus aureus:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound DE. coli10 µg/mL
Compound ES. aureus15 µg/mL

These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis.
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in cancer cells treated with triazole derivatives.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis is a common mechanism through which these compounds exert their antimicrobial effects.

Case Studies

Several studies have explored the efficacy of triazole derivatives in clinical settings:

  • A study involving a series of triazole compounds demonstrated that modifications at the phenyl rings significantly affected their anticancer activity against MCF-7 cells.
  • Another investigation revealed that certain triazoles exhibited potent activity against multidrug-resistant bacterial strains, highlighting their potential as novel antimicrobial agents.

Q & A

What are the optimal synthetic routes for 1-(2-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?

Basic Research Question
The synthesis of triazole carboxamides typically involves multi-step reactions, such as condensation of substituted anilines with isocyanides, followed by cyclization using sodium azide . For this compound, the fluorophenyl and methoxyphenyl substituents may require regioselective protection/deprotection strategies to avoid side reactions. Yield optimization can be achieved by:

  • Temperature control : Maintaining <60°C during azide cyclization to prevent decomposition.
  • Catalyst screening : Using Cu(I) catalysts (e.g., CuBr) to accelerate 1,3-dipolar cycloaddition.
  • Purification : Employing flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product.

How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

Basic Research Question
Key characterization steps include:

  • Spectroscopy : 1H NMR^1\text{H NMR} (δ 7.2–7.8 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) and 13C NMR^{13}\text{C NMR} (δ 165 ppm for carboxamide carbonyl) .
  • Mass spectrometry : ESI-MS to confirm molecular weight (expected [M+H]+^+ ~340 g/mol).
  • Solubility profiling : Use DMSO as a primary solvent for in vitro assays, with solubility limits reported as <10 µM in aqueous buffers .

What in vitro assays are recommended for initial biological activity screening?

Basic Research Question
Prioritize assays aligned with structural analogs:

  • Enzyme inhibition : COX-2 (IC50_{50} determination via fluorometric kits) and HDACs (fluor-de-lys substrate assay) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
  • Anti-inflammatory activity : IL-6/TNF-α ELISA in LPS-stimulated macrophages.

How can researchers elucidate the molecular targets and binding mechanisms of this compound?

Advanced Research Question
Combine experimental and computational methods:

  • Docking studies : Use AutoDock Vina with COX-2 (PDB: 5KIR) and HDAC1 (PDB: 4BKX) crystal structures to predict binding modes.
  • SPR analysis : Measure binding kinetics (kon_\text{on}/koff_\text{off}) with recombinant enzymes.
  • Mutagenesis : Validate key residues (e.g., COX-2 Tyr385) via site-directed mutagenesis .

What strategies mitigate low aqueous solubility during in vivo studies?

Advanced Research Question
Address solubility limitations using:

  • Co-solvents : 10% Cremophor EL/ethanol (3:1) for IP administration.
  • Prodrug derivatives : Introduce phosphate groups at the triazole N1 position to enhance hydrophilicity.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size <200 nm) for sustained release .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Advanced Research Question
Focus on modifying:

  • Fluorophenyl substituents : Test 3-fluoro vs. 4-fluoro isomers for COX-2 selectivity.
  • Methoxy group position : Compare 4-methoxy (current) with 3-methoxy variants on HDAC inhibition.
  • Triazole methylation : Replace 5-methyl with bulkier groups (e.g., isopropyl) to enhance hydrophobic interactions .

What pharmacokinetic parameters should be prioritized in preclinical studies?

Advanced Research Question
Evaluate:

  • Bioavailability : Oral vs. IV administration in rodent models (target >20% bioavailability).
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
  • Toxicity : Acute toxicity (LD50_{50}) and hepatorenal function markers (ALT, creatinine) .

How can computational models predict off-target interactions or toxicity?

Advanced Research Question
Leverage:

  • QSAR models : Train on Tox21 datasets to predict hepatotoxicity.
  • Phylogenetic analysis : Compare target enzyme conservation (e.g., HDACs across species) to anticipate cross-reactivity.
  • MD simulations : Assess binding stability (>100 ns trajectories) to rule out promiscuous interactions .

How should researchers resolve contradictions in enzyme inhibition data across studies?

Advanced Research Question
Address discrepancies via:

  • Assay standardization : Use identical enzyme sources (e.g., human recombinant vs. tissue extracts).
  • Positive controls : Include celecoxib (COX-2) and trichostatin A (HDACs) in all experiments.
  • Orthogonal validation : Confirm hits with thermal shift assays (ΔTm_m >2°C indicates binding) .

What experimental designs enhance selectivity for COX-2 over COX-1?

Advanced Research Question
Optimize selectivity by:

  • Differential scanning fluorimetry : Identify compounds stabilizing COX-2 but not COX-1.
  • Cellular assays : Measure PGE2_2 inhibition in COX-1/COX-2 transfected cell lines.
  • Crystal structure analysis : Exploit COX-2’s larger active site with bulkier substituents .

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